1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane carboxamide core, substituted with a 4-fluorophenyl group and an octahydrobenzo[b][1,4]dioxin moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide typically involves multi-step organic reactionsThe octahydrobenzo[b][1,4]dioxin moiety is then incorporated via a cyclization reaction under specific conditions, such as the use of a strong acid or base as a catalyst .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-(4-Fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces, leading to altered cellular responses .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane carboxamide core and the octahydrobenzo[b][1,4]dioxin moiety. Similar compounds include:
1-(4-Fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide: Lacks the octahydro structure, leading to different reactivity and biological activity.
1-(4-Fluorophenyl)-N-(benzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide: Features a simpler benzo[b][1,4]dioxin moiety, which may result in different chemical properties.
These comparisons highlight the importance of the specific structural features of this compound in determining its unique chemical and biological properties.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c19-13-3-1-12(2-4-13)18(7-8-18)17(21)20-14-5-6-15-16(11-14)23-10-9-22-15/h1-4,14-16H,5-11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLLJQGKJOLWEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3(CC3)C4=CC=C(C=C4)F)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.